molecular formula C15H22O2 B13418541 Desmethylethenyl Methyloxirane (+)-alpha-Cyperone

Desmethylethenyl Methyloxirane (+)-alpha-Cyperone

Cat. No.: B13418541
M. Wt: 234.33 g/mol
InChI Key: NKNVAYDYQXERHQ-UGFHNGPFSA-N
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Description

Desmethylethenyl Methyloxirane (+)-alpha-Cyperone is a complex organic compound known for its unique chemical structure and properties

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(4aS,7R)-1,4a-dimethyl-7-[(2R)-2-methyloxiran-2-yl]-3,4,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C15H22O2/c1-10-12-8-11(15(3)9-17-15)4-6-14(12,2)7-5-13(10)16/h11H,4-9H2,1-3H3/t11-,14+,15+/m1/s1

InChI Key

NKNVAYDYQXERHQ-UGFHNGPFSA-N

Isomeric SMILES

CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)[C@@]3(CO3)C

Canonical SMILES

CC1=C2CC(CCC2(CCC1=O)C)C3(CO3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethylethenyl Methyloxirane (+)-alpha-Cyperone involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions. This approach allows for the efficient and cost-effective production of the compound in large quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Desmethylethenyl Methyloxirane (+)-alpha-Cyperone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions include various oxides, alcohols, hydrocarbons, and substituted derivatives. These products have diverse applications in different scientific fields .

Scientific Research Applications

Desmethylethenyl Methyloxirane (+)-alpha-Cyperone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals, polymers, and advanced materials .

Mechanism of Action

The mechanism of action of Desmethylethenyl Methyloxirane (+)-alpha-Cyperone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Desmethylethenyl Methyloxirane (+)-alpha-Cyperone include other oxirane derivatives and compounds with similar functional groups. Examples include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications, distinguishing it from other similar compounds .

Biological Activity

Desmethylethenyl Methyloxirane, commonly referred to as (+)-alpha-Cyperone , is a sesquiterpenoid compound primarily extracted from the rhizomes of Cyperus rotundus (nutgrass). This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antifungal, anticancer, and neuroprotective effects. This article presents a comprehensive overview of its biological activity, supported by relevant research findings and case studies.

  • Chemical Structure : (+)-alpha-Cyperone is characterized by its unique sesquiterpenoid structure, which contributes to its various pharmacological properties.
  • Molecular Formula : C₁₃H₁₈O
  • CAS Number : 473-08-5

1. Anti-inflammatory Activity

(+)-alpha-Cyperone exhibits significant anti-inflammatory properties. Research indicates that it inhibits the production of prostaglandin E2 (PGE2) by suppressing the lipopolysaccharide (LPS)-induced expression of cyclooxygenase-2 (COX-2) at both mRNA and protein levels. This action is mediated through the down-regulation of inflammatory cytokines such as IL-6 and TNF-α, primarily via the NF-κB signaling pathway .

Table 1: Effects of (+)-alpha-Cyperone on Inflammatory Markers

Inflammatory Marker Effect Mechanism
PGE2InhibitionSuppression of COX-2
IL-6Down-regulationNF-κB pathway inhibition
TNF-αDown-regulationNF-κB pathway inhibition

2. Antifungal Activity

The antifungal properties of (+)-alpha-Cyperone have been extensively studied, particularly against pathogenic fungi such as Candida krusei and Cryptococcus neoformans. Studies show that it acts as a fungicidal agent, effectively inhibiting fungal growth and reducing capsule size in Cryptococcus neoformans, a major virulence factor .

Table 2: Antifungal Efficacy of (+)-alpha-Cyperone

Fungal Species Minimum Inhibitory Concentration (MIC) Effect on Capsule Size
Candida krusei125 µg/mLNot applicable
Cryptococcus neoformans16 µg/mLSignificant reduction

3. Neuroprotective Effects

Research indicates that (+)-alpha-Cyperone has neuroprotective effects against oxidative stress-induced neuronal damage. It has been shown to protect dopaminergic SH-SY5Y cells from H₂O₂-induced apoptosis by modulating reactive oxygen species (ROS) signaling pathways .

4. Anticancer Activity

(+)-alpha-Cyperone demonstrates potential anticancer properties by inducing apoptosis in various cancer cell lines. Its mechanism involves the activation of ROS-mediated signaling pathways, which can lead to cell cycle arrest and apoptosis .

Case Study 1: Anti-inflammatory Effects

A study conducted on RAW 264.7 macrophages demonstrated that treatment with (+)-alpha-Cyperone significantly reduced the levels of NO and PGE2 production in response to LPS stimulation. The study highlighted its potential for therapeutic applications in inflammatory diseases .

Case Study 2: Antifungal Mechanism

In another investigation, the antifungal mechanism of (+)-alpha-Cyperone was elucidated using propidium iodide uptake assays, indicating that it does not primarily target fungal membranes but may interfere with polysaccharide synthesis critical for capsule formation in Cryptococcus neoformans .

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